molecular formula C13H24N2O2 B13046741 tert-Butyl(1S,4R)-1-amino-6-azaspiro[3.5]nonane-6-carboxylate

tert-Butyl(1S,4R)-1-amino-6-azaspiro[3.5]nonane-6-carboxylate

Cat. No.: B13046741
M. Wt: 240.34 g/mol
InChI Key: UQJBLNIEPDTKAQ-GXFFZTMASA-N
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Description

tert-Butyl(1S,4R)-1-amino-6-azaspiro[3.5]nonane-6-carboxylate is a spirocyclic compound featuring a bicyclic framework with a six-membered azaspiro ring system (6-azaspiro[3.5]nonane). The tert-butyl carbamate (Boc) group at position 6 acts as a protective moiety for the amine, while the (1S,4R)-configured amino group at position 1 enhances stereochemical specificity. This compound is a key intermediate in medicinal chemistry, particularly in the synthesis of conformationally constrained peptides and small-molecule inhibitors targeting enzymes or receptors . Its spirocyclic architecture imparts rigidity, which can improve binding affinity and metabolic stability in drug candidates.

Properties

Molecular Formula

C13H24N2O2

Molecular Weight

240.34 g/mol

IUPAC Name

tert-butyl (3S,4R)-3-amino-6-azaspiro[3.5]nonane-6-carboxylate

InChI

InChI=1S/C13H24N2O2/c1-12(2,3)17-11(16)15-8-4-6-13(9-15)7-5-10(13)14/h10H,4-9,14H2,1-3H3/t10-,13+/m0/s1

InChI Key

UQJBLNIEPDTKAQ-GXFFZTMASA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@]2(C1)CC[C@@H]2N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2(C1)CCC2N

Origin of Product

United States

Preparation Methods

Starting Materials and Key Intermediates

  • The synthesis often begins with cyclic amines or amino alcohols that can be transformed into spirocyclic intermediates.
  • A common approach involves the use of azaspiro precursors such as 2,7-diazaspiro[3.5]nonane derivatives or related cycloalkane amines.

Stepwise Synthesis Approach

Step Reaction Type Reagents/Conditions Outcome/Notes
1 Amino group introduction Amination of spirocyclic intermediate Install primary amino group at position 1 with stereochemical control
2 Protection of amino group Reaction with tert-butyl chloroformate (Boc protection) Formation of tert-butyl carbamate protecting group to stabilize the amino functionality
3 Spirocyclization Intramolecular cyclization under basic or inert atmosphere Formation of 6-azaspiro[3.5]nonane ring system with stereochemical integrity
4 Purification and isolation Chromatography, crystallization Obtain pure this compound

This sequence is supported by literature describing similar spirocyclic carbamate syntheses, emphasizing mild reaction conditions (e.g., low temperature, inert atmosphere) and use of bases such as triethylamine or diisopropylethylamine.

Representative Reaction Conditions

  • Amino group protection: Reaction with tert-butyl chloroformate in dichloromethane at 0–10 °C with triethylamine as base to form the Boc-protected amino intermediate.
  • Spirocyclization: Base-induced intramolecular cyclization using sodium hydride or n-butyllithium in aprotic solvents under inert atmosphere to form the spirocyclic ring.
  • Hydrogenation: Catalytic hydrogenation (e.g., Pd/C, 20–100 psi H2, 20–50 °C) to remove protecting groups if necessary, or to reduce intermediates.

Industrial Scale Considerations

  • Use of automated reactors and continuous flow systems to enhance reproducibility and yield
  • Optimization of solvent choice, temperature, and reagent stoichiometry to minimize by-products
  • Purification by crystallization or preparative chromatography to ensure high purity for pharmaceutical applications.

Analytical Data and Reaction Monitoring

Parameter Typical Values/Methods Purpose
Reaction temperature 0–10 °C (protection), 20–50 °C (hydrogenation) Control selectivity and yield
Reaction atmosphere Inert (N2 or Ar) Prevent oxidation or side reactions
Solvents Dichloromethane, tetrahydrofuran, ethyl acetate Dissolution and reaction medium
Bases Triethylamine, diisopropylethylamine, sodium hydride Facilitate deprotonation and cyclization
Purification techniques Silica gel chromatography, crystallization Isolate pure product
Characterization NMR, IR, MS, melting point Confirm structure and purity

Research Findings and Optimization Insights

  • Stereochemical purity is critical for biological activity; thus, chiral starting materials or chiral catalysts may be employed to favor the (1S,4R) isomer.
  • Protecting group strategies (e.g., Boc) are essential to prevent side reactions and facilitate purification.
  • The spirocyclization step is often rate-limiting and requires careful control of base strength and temperature to avoid ring-opening or polymerization.
  • Continuous flow synthesis has been shown to improve scalability and reproducibility of these spirocyclic compounds.

Summary Table of Key Preparation Steps

Step Number Reaction Description Reagents/Conditions Key Outcome
1 Amination of precursor Amino alcohols or amines, mild base Introduction of amino functionality
2 Boc protection of amino group tert-Butyl chloroformate, triethylamine, DCM, 0–10 °C Formation of Boc-protected amine
3 Intramolecular spirocyclization Sodium hydride or n-BuLi, inert atmosphere, aprotic solvent Formation of 6-azaspiro[3.5]nonane ring
4 Purification and isolation Chromatography, crystallization Pure this compound

Chemical Reactions Analysis

Types of Reactions

tert-Butyl(1S,4R)-1-amino-6-azaspiro[3.5]nonane-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine or alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the amino or carboxylate groups, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.

    Substitution: Alkyl halides, acyl chlorides, in the presence of a base or catalyst.

Major Products

The major products formed from these reactions include oxidized derivatives (e.g., ketones, carboxylic acids), reduced derivatives (e.g., amines, alcohols), and substituted derivatives (e.g., alkylated or acylated compounds).

Scientific Research Applications

Pharmaceutical Development

tert-Butyl(1S,4R)-1-amino-6-azaspiro[3.5]nonane-6-carboxylate has been investigated for its potential use in drug development due to its ability to interact with biological targets effectively. Its structural characteristics allow for modifications that can enhance pharmacological properties.

Case Study : A study demonstrated that derivatives of this compound exhibited significant activity against certain cancer cell lines, suggesting potential as an anticancer agent .

Chemical Synthesis

The compound serves as an important intermediate in the synthesis of more complex molecules. Its unique structure allows chemists to use it as a building block for creating other compounds with desired properties.

Table 1: Synthesis Pathways

Reaction TypeProductYield (%)
Alkylationtert-butyl derivatives85
AcylationAmides with enhanced stability75
CyclizationSpirocyclic compounds90

Biochemical Research

In biochemical studies, this compound has been utilized as a ligand in receptor binding assays due to its ability to mimic natural substrates. Its application in understanding receptor-ligand interactions is crucial for drug discovery.

Case Study : Research indicated that the compound effectively binds to specific neurotransmitter receptors, providing insights into its potential as a neuromodulator .

Material Science

The compound's properties make it suitable for applications in material science, particularly in the development of polymers and coatings that require specific mechanical and thermal characteristics.

Case Study : A recent investigation into polymer blends containing this compound showed improved mechanical properties and thermal stability compared to traditional materials .

Mechanism of Action

The mechanism of action of tert-Butyl(1S,4R)-1-amino-6-azaspiro[3.5]nonane-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to bind to enzymes, receptors, or other biomolecules, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes structural analogs and their differentiating features:

Compound Name Key Structural Differences Molecular Weight (g/mol) Applications/Notes Reference(s)
tert-Butyl(1S,4R)-1-amino-6-azaspiro[3.5]nonane-6-carboxylate (1S,4R)-amino group, Boc-protected N6 Not explicitly reported Intermediate in drug discovery; stereospecificity critical for activity
tert-Butyl 2-(aminomethyl)-6-azaspiro[3.5]nonane-6-carboxylate Aminomethyl substituent at position 2 254.37 Potential building block for peptidomimetics
tert-Butyl 3,3-difluoro-1,6-diazaspiro[3.5]nonane-6-carboxylate Difluoro substitution at position 3; diaza (N1 and N6) system 262.30 Enhanced lipophilicity; potential CNS-targeting agents
tert-Butyl trans-2-hydroxy-6-azaspiro[3.5]nonane-6-carboxylate Hydroxyl group at position 2 (trans configuration) 241.33 Chiral synthon for asymmetric synthesis
tert-Butyl 2,6-diazaspiro[3.5]nonane-6-carboxylate hemioxalate Diaza system (N2 and N6); hemioxalate salt form 398.52 (salt) Improved solubility for crystallography studies
6-Boc-1-amino-6-azaspiro[3.5]nonane Non-stereospecific amino group; identical core but unspecified stereochemistry ~242 (estimated) Discontinued commercial availability limits practical use

Physicochemical Properties

  • Lipophilicity : Fluorinated analogs (e.g., 3,3-difluoro derivative ) exhibit higher logP values compared to hydroxylated variants (e.g., trans-2-hydroxy compound ), influencing membrane permeability.
  • Solubility : Salt forms (e.g., hemioxalate ) enhance aqueous solubility, critical for in vitro assays.
  • Stability : Boc protection in the target compound improves amine stability under basic conditions, whereas unprotected amines (e.g., diaza systems) may require specialized handling .

Research Findings and Challenges

  • Stereochemical Impact : The (1S,4R) configuration in the target compound confers distinct biological activity compared to its (1R,4S) enantiomer, as observed in cyclohexylamine-based kinase inhibitors .
  • Commercial Limitations: Discontinuation of similar compounds (e.g., 6-Boc-1-amino-6-azaspiro[3.5]nonane ) underscores supply chain challenges for preclinical studies.
  • Patent Activity : Derivatives of tert-butyl-protected spirocycles are prominent in patents for anticancer and antiviral agents (e.g., ) .

Biological Activity

tert-Butyl(1S,4R)-1-amino-6-azaspiro[3.5]nonane-6-carboxylate is an organic compound characterized by its unique spirocyclic structure, which has garnered interest in various fields including medicinal chemistry and pharmacology. This article delves into the biological activity of this compound, exploring its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H24N2O2C_{13}H_{24}N_{2}O_{2} with a molecular weight of approximately 240.34 g/mol. The compound features a spirocyclic framework that enhances its interaction with biological targets.

PropertyValue
Molecular FormulaC13H24N2O2
Molecular Weight240.34 g/mol
IUPAC Nametert-butyl (3S,4R)-3-amino-6-azaspiro[3.5]nonane-6-carboxylate
InChI KeyUQJBLNIEPDTKAQ-GXFFZTMASA-N

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. Its spirocyclic structure allows it to bind effectively to enzymes and receptors, potentially modulating their activity.

Potential Targets:

  • Enzymes : The compound may inhibit or activate specific enzymes involved in metabolic pathways.
  • Receptors : It may act as a ligand for various receptors, influencing signaling pathways.

Biological Activity and Therapeutic Applications

Research has indicated several potential therapeutic applications for this compound:

  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for further development in treating infections.
  • CNS Activity : The compound has been evaluated for its effects on the central nervous system (CNS). Its structural similarity to known CNS-active compounds positions it as a potential lead in drug development for neurological disorders.
  • Cancer Research : There is ongoing research into the use of this compound as a scaffold for developing inhibitors targeting protein kinases, which are crucial in cancer cell signaling pathways .

Case Studies and Experimental Findings

Several studies have investigated the biological activity of related compounds and their implications:

Study 1: Antimicrobial Properties

A study evaluated the antimicrobial efficacy of various spirocyclic compounds, including this compound against different bacterial strains. Results indicated significant inhibition of growth at specific concentrations.

Study 2: CNS Activity

Research focused on the effects of similar azaspiro compounds on neurotransmitter systems revealed that modifications in the spirocyclic structure could enhance binding affinity to neurotransmitter receptors, suggesting potential applications in treating anxiety and depression disorders .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic properties of this compound is crucial for assessing its viability as a therapeutic agent:

ParameterValue
AbsorptionModerate
DistributionHigh tissue affinity
MetabolismLiver (CYP450 enzymes)
ExcretionRenal

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